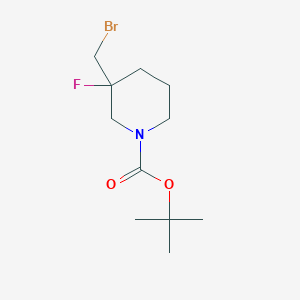

1-Boc-3-bromomethyl-3-fluoropiperidine

Description

Molecular Architecture and Substituent Configuration Analysis

The molecular architecture of this compound is characterized by a six-membered saturated piperidine ring bearing three distinct substituents that collectively define its chemical behavior and reactivity patterns. The compound features a molecular formula of C₁₁H₁₉BrFNO₂ with a molecular weight of 296.18 grams per mole. The structural framework consists of a piperidine core substituted at the nitrogen atom with a tert-butoxycarbonyl protecting group, commonly referred to as the Boc group, which serves to protect the amine functionality during synthetic transformations.

The substitution pattern at the 3-position of the piperidine ring represents a particularly interesting structural feature, where both a bromomethyl group and a fluorine atom are attached to the same carbon center. This geminal disubstitution creates a quaternary carbon center that significantly influences the conformational preferences and electronic properties of the molecule. The bromomethyl substituent functions as a reactive electrophilic site that readily participates in nucleophilic substitution reactions, while the fluorine atom serves as a powerful electron-withdrawing group that modulates the electronic environment of the piperidine ring.

The tert-butoxycarbonyl protecting group attached to the nitrogen atom adopts a configuration that minimizes steric interactions with the ring substituents while maintaining the integrity of the carbamate functionality. This protecting group strategy allows for selective manipulation of other reactive sites within the molecule without compromising the nitrogen center. The spatial arrangement of these substituents creates a molecular architecture that exhibits distinct conformational preferences driven by the interplay between steric and electronic factors.

Crystallographic Characterization and Conformational Dynamics

The crystallographic analysis of this compound provides crucial insights into its solid-state structure and conformational behavior. The piperidine ring adopts a chair conformation in the crystalline state, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The substituent orientations within this chair conformation follow predictable patterns based on steric and electronic considerations.

The fluorine atom at the 3-position occupies an equatorial position relative to the piperidine ring, which minimizes unfavorable 1,3-diaxial interactions that would arise from an axial orientation. This equatorial preference is further reinforced by the presence of the bulky bromomethyl group at the same carbon center, creating a situation where both substituents adopt equatorial positions to minimize steric repulsion. The tert-butoxycarbonyl group attached to the nitrogen atom shows conformational flexibility, with the tert-butyl portion capable of rotating around the carbamate bond to optimize intermolecular packing interactions in the crystal lattice.

Conformational dynamics studies reveal that the molecule exhibits restricted rotation around several bonds due to the presence of the bulky substituents. The barrier to ring inversion is significantly elevated compared to unsubstituted piperidine due to the steric bulk of the 3-position substituents. Temperature-dependent nuclear magnetic resonance studies indicate that conformational exchange processes occur on timescales that are slow relative to the nuclear magnetic resonance measurement timescale at ambient temperatures, allowing for the observation of distinct conformational states.

The crystallographic data also reveals important information about intermolecular interactions in the solid state. The compound exhibits weak hydrogen bonding interactions involving the carbonyl oxygen of the Boc group and neighboring molecules, contributing to the overall crystal packing arrangement. These intermolecular interactions play a crucial role in determining the physical properties of the compound and its behavior in different solvent environments.

Spectroscopic Profiling for Structural Verification

The spectroscopic characterization of this compound employs multiple complementary techniques to provide unambiguous structural confirmation and detailed information about the molecular environment of different atomic centers. Proton nuclear magnetic resonance spectroscopy reveals a characteristic pattern of signals that directly correlates with the proposed molecular structure.

The proton nuclear magnetic resonance spectrum exhibits several key features that confirm the structural assignment. The tert-butyl group of the Boc protecting group appears as a sharp singlet at 1.46 parts per million, integrating for nine protons. The piperidine ring protons display a complex multipicity pattern reflecting the influence of the fluorine substituent and the conformational preferences of the ring system. The bromomethyl group protons appear as a doublet at 3.46 parts per million with a characteristic coupling constant of 17.6 hertz, demonstrating geminal coupling with the fluorine atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon environments and their coupling patterns with the fluorine substituent. The carbonyl carbon of the Boc group resonates at 154.6 parts per million, while the quaternary carbon bearing the fluorine and bromomethyl substituents appears at 91.6 parts per million with a large coupling constant of 177.7 hertz to fluorine. The tert-butyl carbons appear at 28.5 parts per million, and the ring carbons show characteristic splitting patterns due to fluorine coupling effects.

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly valuable tool for structural verification, with the fluorine atom resonating at -162.4 parts per million as a multiplet reflecting coupling to neighboring protons and carbons. This chemical shift value is consistent with a fluorine atom attached to a saturated carbon center in a heterocyclic environment.

Infrared spectroscopy analysis reveals characteristic absorption bands that support the proposed structure. The carbonyl stretching frequency appears at 1683 reciprocal centimeters, confirming the presence of the carbamate functionality within the Boc protecting group. Additional characteristic absorptions at 1420, 1366, and 1246 reciprocal centimeters correspond to various carbon-hydrogen and carbon-nitrogen stretching and bending modes within the molecular framework.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports the structural assignment. The molecular ion peak appears at mass-to-charge ratio 295/297, showing the characteristic isotope pattern expected for a compound containing one bromine atom. The base peak at mass-to-charge ratio 57 corresponds to the tert-butyl cation formed by fragmentation of the Boc protecting group, while other significant fragments at mass-to-charge ratios 240, 222, and 194/196 provide additional structural confirmation through predictable fragmentation pathways.

| Spectroscopic Technique | Key Observations | Structural Significance |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Boc tert-butyl singlet at 1.46 ppm (9H) | Confirms Boc protecting group presence |

| ¹H Nuclear Magnetic Resonance | Bromomethyl doublet at 3.46 ppm (J = 17.6 Hz) | Demonstrates geminal coupling with fluorine |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon at 91.6 ppm (J = 177.7 Hz) | Confirms carbon-fluorine bond |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon at 154.6 ppm | Verifies carbamate functionality |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine signal at -162.4 ppm | Confirms fluorine environment |

| Infrared Spectroscopy | Carbonyl stretch at 1683 cm⁻¹ | Confirms carbamate group |

| Mass Spectrometry | Molecular ion at m/z 295/297 | Confirms molecular weight and bromine isotope pattern |

The integration of these spectroscopic techniques provides a comprehensive structural profile that unambiguously confirms the identity and purity of this compound. The observed spectroscopic parameters are entirely consistent with the proposed structure and demonstrate the successful synthesis of this important heterocyclic building block. The detailed spectroscopic analysis also reveals valuable information about the conformational behavior and electronic environment of the molecule, providing insights that are crucial for understanding its reactivity patterns and potential applications in synthetic chemistry.

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVKUFJNNKESBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-3-bromomethyl-3-fluoropiperidine can be synthesized through a multi-step process. One common method involves the following steps:

Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperidine.

Bromomethylation: The protected piperidine is then subjected to bromomethylation using a bromomethylating agent such as bromoacetic acid or bromoacetyl bromide.

Fluorination: The bromomethylated intermediate is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent to obtain this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-bromomethyl-3-fluoropiperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or esters in the presence of a base (e.g., K2CO3) in an organic solvent (e.g., THF, toluene) at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Substituted piperidine derivatives.

Deprotection: 3-bromomethyl-3-fluoropiperidine.

Cross-Coupling Reactions: Various biaryl or diaryl compounds depending on the coupling partner.

Scientific Research Applications

1-Boc-3-bromomethyl-3-fluoropiperidine is used in scientific research for:

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Chemical Biology: As a probe to study biological processes and interactions.

Material Science: In the synthesis of novel materials with specific properties

Mechanism of Action

The mechanism of action of 1-Boc-3-bromomethyl-3-fluoropiperidine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In cross-coupling reactions, the compound participates in oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 1-Boc-3-bromomethyl-3-fluoropiperidine and related piperidine derivatives:

Key Findings:

Reactivity Differences: The bromomethyl group in this compound enables alkylation or elimination reactions, while the fluorine atom enhances the leaving-group ability of bromine via electron-withdrawing effects . This contrasts with non-fluorinated analogs (e.g., 1-Boc-3-(bromomethyl)pyrrolidine), where reduced electrophilicity may slow substitution . Compared to aryl-substituted derivatives (e.g., 1-Boc-3-(4-bromo-2-methoxyphenyl)piperidine), the target compound lacks aromatic coupling sites but offers greater versatility in aliphatic functionalization .

Steric and Electronic Effects: The piperidine ring in the target compound provides a larger ring size than pyrrolidine derivatives, reducing ring strain and altering steric accessibility .

Applications in Synthesis: The Boc group allows selective deprotection under acidic conditions (e.g., TFA), enabling sequential functionalization of the piperidine nitrogen . In contrast, 1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine is tailored for introducing fluorinated benzylamine motifs, which are prevalent in kinase inhibitors .

Biological Activity

1-Boc-3-bromomethyl-3-fluoropiperidine is a heterocyclic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₉BrFNO₂ and a molecular weight of approximately 296.18 g/mol. The compound features a piperidine ring substituted with a bromomethyl group and a fluorine atom, along with a tert-butoxycarbonyl (Boc) protecting group. The presence of these substituents imparts distinct reactivity profiles that are advantageous in various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new compounds through interactions with nucleophiles such as amines or thiols. Additionally, the compound can participate in cross-coupling reactions, which are essential for constructing complex organic molecules.

Applications in Biological Research

This compound has been utilized in several areas of biological research:

1. Medicinal Chemistry

It serves as a building block for synthesizing pharmaceutical compounds that target various biological pathways, particularly those related to the central nervous system.

2. Enzyme Studies

The compound is employed to study enzyme-substrate interactions, aiding in understanding enzyme mechanisms and kinetics. Its structural features allow for specific interactions with enzyme active sites, providing insights into biochemical pathways.

3. Synthesis of Peptides

Utilized in peptide synthesis, it enables the production of bioactive peptides with enhanced stability and improved biological activity due to its unique functional groups.

Case Studies and Research Findings

Recent research highlights the efficacy of this compound in various biological contexts:

Table 1: Summary of Biological Activities

Research Insights

- A study indicated that modifications to the piperidine structure could enhance potency against malaria parasites while improving solubility and metabolic stability .

- Another investigation focused on optimizing the compound's physicochemical properties for better bioavailability, leading to promising results in vivo .

Q & A

Q. How do solvent polarity and proticity influence the reaction outcomes of this compound in substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.